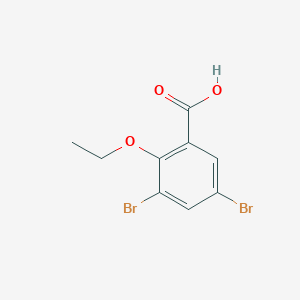

3,5-Dibromo-2-ethoxybenzoic acid

Description

Contextualization within Brominated Benzoic Acid Derivatives

Brominated benzoic acid derivatives are a class of organic compounds that are characterized by a benzoic acid structure substituted with one or more bromine atoms. These compounds are significant in organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules. preprints.org The introduction of bromine atoms onto the benzoic acid ring can significantly alter its chemical reactivity and provide handles for further functionalization through various cross-coupling reactions.

The position of the bromine atoms on the aromatic ring is crucial in determining the derivative's chemical behavior. For instance, the synthesis of different isomers, such as 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid, highlights the controlled and selective nature of bromination reactions. google.com Similarly, the synthesis of 5-bromo-2-chlorobenzoic acid from salicylic (B10762653) acid involves a two-step process of bromination followed by chlorination, demonstrating the sequential modification of the benzoic acid scaffold. google.com

The reactivity of these brominated derivatives is further influenced by the presence of other functional groups. For example, in the synthesis of 2-amino-3,5-dibromobenzoic acid, the starting material is 2-aminobenzoic acid, and the bromination occurs at specific positions due to the directing effects of the amino and carboxyl groups. beilstein-journals.org These examples underscore the importance of brominated benzoic acids as key precursors in the construction of highly substituted and functionalized aromatic systems.

Significance of Ethoxy and Bromo Substituents in Aromatic Chemical Design

The presence of both ethoxy and bromo substituents on a benzoic acid ring, as in 3,5-dibromo-2-ethoxybenzoic acid, imparts a unique combination of electronic and steric properties to the molecule. These properties are critical in the design of new chemical entities with specific functions.

The ethoxy group (-OCH2CH3) is an electron-donating group. numberanalytics.com Through resonance, it can increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com The ethoxy group's presence can also influence the orientation of incoming electrophiles, typically directing them to the ortho and para positions. numberanalytics.com In addition to its electronic effects, the ethoxy group provides steric bulk, which can be strategically used to control the regioselectivity of reactions and influence the conformation of the final product. The synthesis of 2-ethoxybenzoic acid itself, often starting from methyl salicylate, illustrates the introduction of this functional group onto a benzoic acid precursor. chemicalbook.comgoogle.comwikipedia.orgchemicalbook.com

The bromo substituents, on the other hand, are electron-withdrawing groups through induction, yet they can also participate in resonance. Their primary role in aromatic chemical design is often as a "handle" for further transformations. The carbon-bromine bond can be readily cleaved and replaced with other functional groups through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility allows for the construction of complex molecular architectures from a relatively simple brominated precursor. The synthesis of various bromo-derivatives of benzoic acid often involves direct bromination using reagents like bromine in acetic acid or N-bromosuccinimide. ijisrt.com

The combination of an electron-donating ethoxy group and electron-withdrawing, synthetically versatile bromo groups on the same aromatic ring creates a molecule with a rich and tunable reactivity profile, making it a valuable tool for medicinal chemistry and materials science.

Overview of Research Trajectories for Functionalized Benzoic Acids

Functionalized benzoic acids are a cornerstone of modern organic synthesis and are at the forefront of various research trajectories. researchgate.net Their structural diversity and the reactivity of the carboxylic acid group, along with other substituents, make them key components in the development of new pharmaceuticals, agrochemicals, and materials. preprints.org

One significant area of research is the development of novel synthetic methodologies for their preparation. This includes the exploration of more efficient and environmentally friendly catalytic systems for C-H functionalization, allowing for the direct introduction of functional groups onto the benzoic acid scaffold without the need for pre-functionalized starting materials. nih.gov For instance, ruthenium-catalyzed ortho-C-H allylation of benzoic acids represents a step towards more atom-economical synthetic routes. nih.gov

Another major research thrust is the application of functionalized benzoic acids as building blocks in the synthesis of complex target molecules. researchgate.netyoutube.com Their use as precursors for polycyclic aromatic compounds, heterocycles, and natural product analogues is well-documented. preprints.org For example, functionalized benzoic acids are key intermediates in the synthesis of certain anti-cancer agents and other biologically active compounds. mdpi.com

Furthermore, there is growing interest in the unique properties of highly substituted benzoic acids for applications in materials science. The specific arrangement of functional groups can influence the solid-state packing and intermolecular interactions, leading to materials with desired optical, electronic, or self-assembly properties. nih.gov Research into functionalized benzoic acids on magnetic nanoparticles also highlights their potential in developing recoverable and reusable catalysts for green chemistry applications. nih.gov

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 633322-44-8 | chemicalbook.com |

| Molecular Formula | C9H8Br2O3 | sigmaaldrich.com |

| Molecular Weight | 323.97 g/mol | - |

Related Brominated Benzoic Acid Derivatives

| Compound Name | CAS Number |

| 2-bromo-5-methoxybenzoic acid | 22921-68-2 |

| 5-bromo-2-chlorobenzoic acid | 21739-92-4 |

| 2-amino-3,5-dibromobenzoic acid | 609-85-8 |

| 3-Bromo-2-ethoxybenzoic acid | 1275532-56-3 |

| 2-amino-5-bromo-3-ethoxybenzoic acid | - |

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 59456-46-9 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYAZLHALPYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Comprehensive Chemical Transformations of 3,5 Dibromo 2 Ethoxybenzoic Acid

Carboxylic Acid Group Derivatization Reactions

The carboxylic acid group is a primary site for reactions aimed at creating a variety of derivatives, including esters, amides, and hydrazides.

Esterification and Amide Bond Formation

Esterification of benzoic acid derivatives is a fundamental transformation. In the case of 3,5-dibromo-2-ethoxybenzoic acid, standard esterification methods can be employed. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification.

Similarly, amide bond formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide.

Another effective method for both esterification and amide formation utilizes coupling reagents. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent that facilitates the formation of the ester or amide bond by activating the carboxylic acid. jocpr.com This method is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com The reaction with DCC proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol or amine. jocpr.com

Table 1: Common Reagents for Esterification and Amide Bond Formation

| Reaction | Reagent(s) | Byproduct(s) |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Water |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine | 1. SO₂, HCl or CO, CO₂, HCl 2. HCl |

| Esterification/Amide Formation | Alcohol/Amine, DCC, DMAP (catalyst) | Dicyclohexylurea (DCU) |

Hydrazide Formation and Condensation Reactions

Hydrazides of carboxylic acids are valuable intermediates in the synthesis of various heterocyclic compounds and other biologically active molecules. nih.gov The synthesis of 3,5-dibromo-2-ethoxybenzohydrazide can be accomplished by reacting the corresponding methyl or ethyl ester of this compound with hydrazine (B178648) hydrate. nih.gov

These resulting acylhydrazides are notable for their ability to undergo condensation reactions with aldehydes and ketones to form acylhydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic –CO–NH–N=CH– moiety. nih.gov

Reactivity of Aromatic Halogen Substituents

The two bromine atoms on the aromatic ring of this compound are key to its utility in forming new carbon-carbon and carbon-heteroatom bonds through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

In nucleophilic aromatic substitution (SNA r), a nucleophile displaces a leaving group, in this case, a bromide ion, on the aromatic ring. These reactions are the conceptual opposite of electrophilic aromatic substitution. masterorganicchemistry.com The rate of SNA r reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The reaction proceeds via an addition-elimination mechanism. youtube.comchadsprep.com First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate. youtube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

Alternatively, under very strong basic conditions, a benzyne (B1209423) intermediate can be formed through an elimination-addition mechanism. chadsprep.commasterorganicchemistry.com This involves the removal of a proton ortho to one of the bromine atoms by a strong base, followed by the elimination of the bromide ion to form a highly reactive triple bond within the benzene (B151609) ring. youtube.commasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation to yield the product. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules, and the bromine substituents of this compound serve as excellent handles for such transformations.

The Suzuki coupling reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govuzh.ch This reaction is widely used for the formation of C-C bonds.

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Organohalide + Organoboron | Pd catalyst, Base | C(sp²) - C(sp²) |

| Heck Reaction | Organohalide + Alkene | Pd catalyst, Base | C(sp²) - C(sp²) |

| Sonogashira Coupling | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |

Chemical Modifications Involving the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is generally less reactive than the carboxylic acid and the bromo substituents. However, it can undergo cleavage under harsh conditions, such as with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol. This reaction proceeds via an SN2 mechanism where the halide ion attacks the ethyl group.

Additionally, the oxygen atom of the ethoxy group possesses lone pairs of electrons, which can influence the electron density of the aromatic ring and potentially direct the regioselectivity of certain reactions through resonance effects.

Electrophilic Aromatic Substitution Patterns on the Dibrominated Benzoic Acid Core

The reactivity of the this compound core in electrophilic aromatic substitution (EAS) is governed by the interplay of the four substituents on the benzene ring. The substitution pattern is determined by the directing effects of the ethoxy group, the two bromine atoms, and the carboxylic acid group. While specific experimental research on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the regiochemical outcomes can be reliably predicted based on well-established principles of physical organic chemistry.

The benzene ring has two available positions for substitution: C4 and C6. The directing influence of each substituent on these positions is a combination of inductive and resonance effects.

-COOH (Carboxylic Acid Group) at C1: This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance. fiveable.mestudymind.co.uk Its meta positions are C3 and C5, which are already substituted with bromine. Therefore, it directs away from the available C4 and C6 positions.

-OCH₂CH₃ (Ethoxy Group) at C2: This is a strongly activating group and an ortho, para-director. libretexts.orglibretexts.org The activation arises from the donation of electron density into the ring via resonance from the oxygen's lone pairs. libretexts.org This effect outweighs its electron-withdrawing inductive effect. libretexts.org The ortho positions are C1 and C3 (both blocked), and the para position is C5 (blocked). Despite the primary positions being occupied, its powerful activating nature significantly increases the electron density of the entire ring, making it more susceptible to electrophilic attack than would be expected from the presence of three deactivating groups. libretexts.org

-Br (Bromo atoms) at C3 and C5: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of a weaker electron-donating resonance effect. libretexts.org

The bromine at C3 directs an incoming electrophile to its ortho position (C4) and its para position (C6).

The bromine at C5 also directs an incoming electrophile to its ortho position (C4 and C6).

In polysubstituted benzene rings, the position of substitution is generally controlled by the most powerful activating group. msu.edu In this molecule, the ethoxy group is the strongest activator. The directing effects of the two bromine atoms synergize, both pointing towards the C4 and C6 positions. The carboxylic acid group deactivates the ring but does not direct towards any available position.

Therefore, electrophilic attack is strongly predicted to occur at either the C4 or C6 position. The final product distribution between C4 and C6 would be influenced by steric hindrance. The C6 position is adjacent to the carboxylic acid group, while the C4 position is flanked by two bromine atoms. The steric environment around C4 and C6 is similarly crowded, suggesting that a mixture of isomers is likely for many electrophilic substitution reactions.

Interactive Data Table: Analysis of Substituent Directing Effects

The following table details the influence of each substituent on the available C4 and C6 positions of the this compound ring system.

| Substituent | Position | Type | Directing Effect | Influence on C4 | Influence on C6 |

| -COOH | C1 | Deactivating | Meta | No | No |

| -OCH₂CH₃ | C2 | Activating | Ortho, Para | Weak (meta) | Weak (ortho) |

| -Br | C3 | Deactivating | Ortho, Para | Yes (ortho) | Yes (para) |

| -Br | C5 | Deactivating | Ortho, Para | Yes (ortho) | Yes (ortho) |

Interactive Data Table: Predicted Products of Common Electrophilic Aromatic Substitution Reactions

This table summarizes the predicted major products and typical reagents for standard electrophilic aromatic substitution reactions on this compound, based on the directing effects analysis.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 3,5-Dibromo-2-ethoxy-4-nitrobenzoic acid and/or 3,5-Dibromo-2-ethoxy-6-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 3,4,5-Tribromo-2-ethoxybenzoic acid and/or 3,5,6-Tribromo-2-ethoxybenzoic acid |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) | 4-Chloro-3,5-dibromo-2-ethoxybenzoic acid and/or 6-Chloro-3,5-dibromo-2-ethoxybenzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | 3,5-Dibromo-2-ethoxy-4-sulfonicbenzoic acid and/or 3,5-Dibromo-2-ethoxy-6-sulfonicbenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 3,5-Dibromo-4-acyl-2-ethoxybenzoic acid and/or 3,5-Dibromo-6-acyl-2-ethoxybenzoic acid |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Reaction is unlikely to proceed due to the strongly deactivated nature of the ring. |

Note: Friedel-Crafts reactions are generally ineffective on strongly deactivated rings, such as those bearing a carboxylic acid group. The presence of three deactivating groups makes both acylation and alkylation highly unfavorable. fiveable.me

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 Ethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For benzoic acid derivatives, the chemical shifts of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene (B151609) ring. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chegg.com

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms indicate their hybridization (sp³, sp², sp) and the nature of the atoms attached to them. For instance, the carbonyl carbon of a carboxylic acid is typically observed in the range of 160-180 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for assembling the complete molecular structure. beilstein-journals.org

| Technique | Application | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Identifies proton environments and neighboring protons. | Carboxylic Acid (COOH): >10 (broad), Aromatic (Ar-H): 7-8, Ethoxy (OCH₂): ~4, Ethoxy (CH₃): ~1.5 |

| ¹³C NMR | Identifies unique carbon environments. | Carboxylic Acid (C=O): 160-180, Aromatic (C-Br): 110-120, Aromatic (C-O): 150-160, Aromatic (C-H): 120-140, Ethoxy (OCH₂): ~60-70, Ethoxy (CH₃): ~15 |

| 2D NMR (COSY, HMBC) | Establishes H-H and C-H connectivities. | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the atoms they connect.

For a compound like 3,5-Dibromo-2-ethoxybenzoic acid, the IR spectrum would be expected to show several key absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

A strong, sharp peak around 1700 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. The exact position can be influenced by hydrogen bonding. researchgate.net

Stretching vibrations for the aromatic C-H bonds typically appear above 3000 cm⁻¹.

Vibrations associated with the C-O bonds of the ether and carboxylic acid functional groups are found in the fingerprint region (below 1500 cm⁻¹).

The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1725 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction

For single-crystal X-ray diffraction, a well-formed single crystal of the compound is required. This technique can provide an unambiguous determination of the molecular structure, including the conformation of the ethoxy group and the planarity of the benzoic acid moiety. bruker.com The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. iucr.org For benzoic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. researchgate.net The analysis of a related compound, 3,5-dibromo-2-hydroxybenzoic acid, revealed a monoclinic crystal system. nih.gov

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). nih.gov |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. nih.gov |

| Z Value | The number of molecules per unit cell. nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Hydrogen Bonding | Identification and characterization of intermolecular hydrogen bonds. nih.gov |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained. units.it Instead, a microcrystalline powder of the sample is used. The resulting diffraction pattern is a "fingerprint" of the crystalline phase. While it does not typically provide the same level of atomic detail as single-crystal analysis, it is invaluable for identifying the crystalline form of a substance, detecting polymorphism (the existence of multiple crystal forms), and assessing sample purity. researchgate.netnih.gov The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice spacings.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of fragmentation patterns.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio. For this compound (C₉H₈Br₂O₃), the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular weight of this compound is approximately 323.97 g/mol . chemscene.com

Common fragmentation pathways for benzoic acid derivatives in mass spectrometry include the loss of the carboxylic acid group (as COOH or CO₂ and H₂O) and cleavage of the ether bond. fu-berlin.de Analysis of these fragments can help to confirm the structure of the parent molecule.

| Ion | Description | Expected m/z |

| [M]⁺˙ | Molecular Ion | ~324 (with characteristic Br isotope pattern) |

| [M-C₂H₅]⁺ | Loss of the ethyl group | ~295 |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group | ~279 |

| [M-COOH]⁺ | Loss of the carboxyl group | ~279 |

| [M-Br]⁺ | Loss of a bromine atom | ~245 |

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 2 Ethoxybenzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 3,5-Dibromo-2-ethoxybenzoic acid. DFT methods, such as B3LYP, are widely used for optimizing the molecular geometries of organic compounds with good accuracy and reasonable computational cost. acs.org For this compound, DFT calculations would begin with the optimization of its ground-state geometry.

These calculations can elucidate key electronic properties:

Electron Distribution and Reactivity: The calculated molecular electrostatic potential (MEP) surface would be crucial for understanding the reactive sites of the molecule. vjst.vn The MEP map highlights regions of electron density, with negative potential areas (typically around the oxygen atoms of the carboxyl group) indicating sites susceptible to electrophilic attack, and positive potential areas suggesting sites for nucleophilic attack.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. vjst.vn

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. vjst.vn For this compound, this would detail the hybridization of atomic orbitals and the nature of the charge distribution, including the delocalization of electron density within the benzene (B151609) ring and the interactions between the substituents and the carboxylic acid group.

A study on benzoic acid using DFT with the 6-311++G(2d,p) basis set demonstrated how these properties can be effectively calculated and analyzed. vjst.vn Similar approaches would be directly applicable to its substituted derivatives.

Conformational Analysis and Energetic Profiles of Substituted Benzoic Acids

The presence of flexible substituents, such as the ethoxy group in this compound, necessitates a thorough conformational analysis. The rotation around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the benzene ring can lead to different conformers with varying energies.

Computational methods can map the potential energy surface of the molecule by systematically rotating these bonds. This analysis identifies the most stable conformer(s) and the energy barriers between different conformations. For example, studies on dihydroxybenzoic acids have shown how intramolecular hydrogen bonding significantly influences the preferred conformation and the resulting crystal packing. mdpi.com In the case of this compound, the interaction between the ethoxy group and the adjacent carboxylic acid group would be a key determinant of the most stable conformation. Research on 2-fluoro-4-hydroxy benzoic acid has shown that multiple conformers can exist, and their relative energies can be calculated to understand their populations at thermal equilibrium. researchgate.net

An illustrative energetic profile for a substituted benzoic acid might look like the following hypothetical data:

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 1.0 |

| 3 | 120° | 0.0 (Global Minimum) |

| 4 | 180° | 3.0 |

This table is illustrative and does not represent actual data for this compound.

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can provide valuable predictions for its NMR and IR spectra.

IR Spectroscopy: By performing vibrational frequency calculations on the optimized geometry, a theoretical IR spectrum can be generated. nih.gov Comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental spectra aids in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the carboxylic acid would be a key feature. Studies on other benzoic acid derivatives have shown good agreement between DFT-calculated and experimental vibrational frequencies. capes.gov.br

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, this would help in assigning the signals for the aromatic protons and carbons, as well as those for the ethoxy group.

A hypothetical comparison of experimental and calculated spectroscopic data is presented below:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3550 | 3565 |

| C=O Stretch | 1750 | 1735 |

| C-O Stretch | 1250 | 1245 |

| NMR Signal | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic CH | 7.8 | 7.9 |

| O-CH₂ | 4.2 | 4.3 |

| CH₃ | 1.4 | 1.5 |

This table is illustrative and does not represent actual data for this compound.

Molecular Modeling and Simulation Studies for Understanding Molecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or in the solid state. These simulations provide insights into intermolecular interactions that govern the physical properties of the compound.

In solution, MD simulations can reveal how the molecule interacts with solvent molecules and how it may self-associate. Studies on other substituted benzoic acids have used MD to investigate the formation of hydrogen-bonded dimers and other aggregates in various solvents. bohrium.comucl.ac.uk These interactions are crucial for understanding crystallization processes. ucl.ac.ukacs.org For this compound, simulations could explore the competition between intramolecular hydrogen bonding (if any) and intermolecular hydrogen bonding with solvent molecules or other acid molecules.

In the context of materials science or drug design, molecular docking studies could predict how this compound might interact with a protein's active site or other target molecules. nih.gov These studies are guided by the molecule's shape, size, and electrostatic properties to find the optimal binding orientation and estimate the binding affinity.

Thermochemical Property Evaluation and Prediction (e.g., enthalpies of formation and sublimation)

Computational methods can be used to estimate important thermochemical properties of this compound, such as its enthalpy of formation (ΔfH°). High-level ab initio methods like G3MP2 and CBS, or DFT methods with appropriate corrections, can be used to calculate the total electronic energy of the molecule. researchgate.net

The gas-phase enthalpy of formation can be determined using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For example:

C₆H₃Br₂(OC₂H₅)COOH + C₆H₆ → C₆H₅COOH + C₆H₄Br₂(OC₂H₅)

By using the known experimental enthalpies of formation for benzene and benzoic acid, and a calculated enthalpy for the dibromo-ethoxy-benzene, the enthalpy of formation for this compound can be derived.

The enthalpy of sublimation (ΔsubH), which is the energy required for a substance to transition from a solid to a gas, can be estimated by calculating the cohesive energy of the crystal lattice. This is a more complex calculation that requires knowledge of the crystal structure. For benzoic acid, the standard solid phase enthalpy of formation is -384.72 ± 0.17 kJ/mol. anl.gov The presence of heavy bromine atoms and an ethoxy group would significantly alter this value for this compound. Group-additivity methods can also provide estimates for these properties based on the contributions of the constituent functional groups. researchgate.netacs.org

A table of predicted thermochemical data might be structured as follows:

| Property | Predicted Value (kJ/mol) | Method |

| ΔfH° (gas) | -XXX.X | Isodesmic Reaction (DFT) |

| ΔfH° (solid) | -YYY.Y | Group Additivity |

| ΔsubH | ZZ.Z | Estimated from Lattice Energy |

The values in this table are placeholders as no specific published data exists for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

In the realm of organic chemistry, the true value of a molecule often lies in its ability to be transformed into other, more complex structures. 3,5-Dibromo-2-ethoxybenzoic acid serves as an excellent example of such a versatile intermediate, providing a robust platform for the construction of intricate molecular architectures. lifechemicals.com

The chemical reactivity of this compound is defined by its distinct functional groups. The carboxylic acid moiety can readily undergo a variety of classical transformations, including esterification, conversion to an acyl chloride, or formation of amides. These reactions are fundamental steps in the assembly of larger molecules.

Furthermore, the two bromine atoms on the benzene (B151609) ring are particularly significant. They serve as reactive handles for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed at these positions to introduce new alkyl, aryl, or alkynyl groups. This capability allows chemists to build molecular complexity in a controlled and stepwise manner, making this compound a valuable precursor for elaborate organic structures.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com Substituted benzoic acids are frequently used as foundational building blocks for synthesizing these important scaffolds. For instance, research on similarly multi-functionalized benzoic acids, like 4-chloro-2-fluoro-5-nitrobenzoic acid, has demonstrated their utility in the solid-phase synthesis of a variety of condensed nitrogenous heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov

Following this established synthetic logic, this compound can serve as a key building block for new functionalized scaffolds. The interplay between the carboxylic acid and the adjacent ethoxy and bromo substituents can be harnessed to direct cyclization reactions, leading to the formation of diverse heterocyclic systems. The presence of the bromine atoms offers additional points for diversification either before or after the formation of the heterocyclic core, enabling the creation of libraries of related compounds for screening and optimization. nih.gov

Contributions to Agrochemical Research and Development

The search for new and effective agents to protect crops is a continuous effort in the agrochemical industry. The design of these agents often relies on core molecular structures that can be systematically modified to enhance activity and selectivity.

Substituted aromatic acids and their derivatives are a well-established class of compounds in agrochemical research. For example, aryloxyacetic acids have been foundational in the development of herbicides. beilstein-journals.org Research has shown that derivatives of these structures can act as potent inhibitors of enzymes crucial for plant life, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org

Given its structure, this compound represents a promising starting point for the development of new agrochemicals. It can be elaborated into analogues of known pesticidal, herbicidal, or fungicidal classes.

Herbicides: By modifying the carboxylic acid group and performing substitutions at the bromine positions, it is possible to design novel auxin-type herbicides or proherbicides, similar to how phenoxyacetic acid derivatives have been developed. nih.gov

Fungicides: The scaffold can be used to synthesize novel benzimidazole (B57391) or pyrazole (B372694) derivatives, classes of compounds known for their fungicidal properties against various plant pathogens. nih.govnih.gov

Insecticides: The structural motif is also amenable to incorporation into insecticidal compounds like diacylhydrazines or pyrrole (B145914) derivatives, which have shown effectiveness against a range of insect pests. mdpi.comnih.gov

The ethoxy and dibromo substituents provide a unique substitution pattern that can be explored to optimize biological activity, spectrum, and safety profile.

Utility in Pharmaceutical Intermediate Synthesis and Scaffold Development

The principles that make this compound useful in agrochemical research also apply to the pharmaceutical sector. The development of new therapeutic agents often begins with a "scaffold" molecule that is decorated with different functional groups to achieve a desired pharmacological effect. lifechemicals.com

Functionalized aromatic compounds are considered privileged structures in medicinal chemistry because they can interact with a wide range of biological targets. sigmaaldrich.com this compound is a prime candidate for use as a scaffold in drug discovery programs.

Its utility lies in its capacity to be converted into a wide variety of more complex structures, particularly heterocycles, which are prevalent in many approved drugs. As demonstrated with analogous building blocks, the reactive sites on this molecule can be used to construct libraries of compounds for high-throughput screening. nih.gov The bromine atoms, in particular, allow for the application of modern synthetic methods to create diverse chemical matter. By systematically varying the substituents at these positions, medicinal chemists can explore the structure-activity relationship (SAR) of a new chemical series, fine-tuning the properties of a potential drug candidate to improve its potency, selectivity, and pharmacokinetic profile.

Interactive Data Table: Potential Applications of this compound

The table below summarizes the synthetic potential of the key functional groups of this compound and their relevance to the applications discussed.

| Functional Group | Potential Reactions | Application Area | Rationale |

| Carboxylic Acid | Esterification, Amidation, Acyl Halide Formation, Reduction | Complex Molecule Synthesis, Agrochemicals, Pharmaceuticals | Enables covalent linking to other molecules and serves as a key anchor point for building larger, more complex structures. |

| Bromine Atoms | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck), Nucleophilic Aromatic Substitution | Complex Molecule Synthesis, Agrochemicals, Pharmaceuticals | Act as primary sites for introducing chemical diversity and constructing intricate carbon-carbon or carbon-heteroatom bonds. nih.gov |

| Ethoxy Group | Steric/Electronic Modification | Agrochemicals, Pharmaceuticals | Influences the conformation and electronic nature of the ring, which can be used to fine-tune binding interactions with biological targets. |

| Entire Scaffold | Cyclization Reactions | Functionalized Scaffolds, Heterocycle Synthesis | The combination of functional groups can be used to direct the formation of new ring systems, creating novel core structures for drug and agrochemical discovery. sigmaaldrich.comnih.gov |

Exploration in Receptor Antagonist Scaffold Synthesis (e.g., inspired by related compounds for vasopressin receptors)

The structural framework of this compound makes it a molecule of interest in the synthesis of receptor antagonists. The vasopressin receptors, V1a and V2, are crucial in regulating various physiological processes, and their antagonists are of significant therapeutic interest. medchemexpress.comnih.gov Research into non-peptide antagonists for these receptors has highlighted the importance of specific structural features in achieving high potency and selectivity.

A study on the preparation of selective antagonists for the arginine vasopressin V1A receptor revealed that compounds incorporating a 2-ethoxybenzanilide moiety demonstrated potent antagonist activity. nih.gov This finding suggests that this compound could serve as a valuable starting material for the synthesis of novel vasopressin receptor antagonists. The presence of the 2-ethoxy group is a key feature shared with these potent antagonists. nih.gov Furthermore, the bromine atoms on the phenyl ring offer sites for further chemical modification, potentially allowing for the fine-tuning of the antagonist's affinity and selectivity for different vasopressin receptor subtypes. While direct synthesis of vasopressin antagonists from this compound has not been explicitly documented in the available literature, the structural analogy to known active compounds provides a strong rationale for its exploration in this area of medicinal chemistry.

| Compound/Scaffold | Target Receptor | Relevant Finding |

| 2-Ethoxybenzanilide derivatives | Vasopressin V1A Receptor | Possess potent and selective antagonist activity. nih.gov |

| Fused tricyclic and bicyclic triazolobenzodiazepines | Vasopressin V1a Receptor | Investigated as part of a V1a antagonist program. researchgate.net |

Applications in Materials Chemistry and Polymer Science (e.g., as a monomer or functionalizing agent)

In the realm of materials science, the incorporation of halogen atoms into polymers is a well-established strategy for enhancing their properties, particularly flame retardancy. mdpi.comnih.gov Brominated compounds are widely utilized as flame retardants in both thermoplastic and thermosetting polymers due to their effectiveness in interrupting the combustion cycle. nih.gov The high bromine content of these compounds can significantly improve the fire safety of materials used in electronics, construction, and textiles. e3s-conferences.org

This compound, with its two bromine atoms, presents itself as a potential candidate for use as a monomer or a functionalizing agent to impart flame-retardant properties to polymers. The carboxylic acid group allows for its incorporation into polyester (B1180765) or polyamide chains through polymerization reactions. Alternatively, it could be used as an additive or grafted onto existing polymer backbones. While specific studies detailing the use of this compound in polymer synthesis are not prevalent, the known applications of other brominated aromatic compounds provide a strong precedent for its potential in this field. researchgate.net For instance, the pyrolysis of polymers containing brominated flame retardants has been shown to generate brominated species that interfere with the radical chain reactions of combustion in the gas phase. researchgate.net

| Property | Relevance of this compound |

| Flame Retardancy | The presence of two bromine atoms can contribute to the flame-retardant properties of a polymer. nih.gov |

| Monomer Reactivity | The carboxylic acid group allows for polymerization, for example, into polyesters or polyamides. |

| Functionalization | Can be used to introduce bromine and an ethoxy group into other molecules and materials. |

Role as a Reagent or Standard in Analytical and Biochemical Research

Halogenated organic compounds are of significant interest in various analytical and biochemical studies. nih.govacs.org In analytical chemistry, the development of robust methods for the separation and identification of such compounds is crucial. High-performance liquid chromatography (HPLC) is a common technique for the analysis of halogenated benzoic acids and their derivatives. For instance, a method for the separation of the ethyl ester of 3,5-dibromo-4-hydroxybenzoic acid has been developed, suggesting that similar methodologies could be applied to this compound. sielc.com This indicates its potential use as a reference standard for the development and validation of analytical methods for related compounds.

In biochemical research, halogenated benzoic acids are studied to understand their metabolic pathways and their interactions with biological systems. nih.govtandfonline.com The presence of halogen atoms can significantly influence the biological activity and metabolic fate of a molecule. acs.org While specific biochemical studies focused on this compound are not widely reported, research on the metabolism of other halogen-substituted benzoic acids by microorganisms has been conducted. nih.gov These studies provide a foundation for investigating the potential biochemical roles and biotransformations of this compound.

| Research Area | Potential Application of this compound |

| Analytical Chemistry | Reference standard in HPLC and other chromatographic techniques for the analysis of halogenated compounds. sielc.com |

| Biochemistry | Substrate for studying enzymatic dehalogenation and other metabolic pathways in microorganisms. nih.gov |

| Medicinal Chemistry | A building block for creating more complex molecules for drug discovery. boronmolecular.comnih.gov |

Structure Activity Relationship Sar Studies of Dibromobenzoic Acid Derivatives

Impact of Halogen Substitution Patterns on Chemical Reactivity and Synthetic Utility

The synthetic utility of dibromobenzoic acids is significant, as they serve as versatile intermediates. For example, 2,4-Dibromobenzoic acid is utilized in copper-catalyzed coupling reactions. chemicalbook.com Similarly, 2,6-Dibromobenzoic acid is a precursor for the synthesis of pyrrole (B145914) derivatives and is used in the formulation of polymeric materials. biosynth.comchemimpex.com The bromine atoms in these compounds provide reactive sites for further functionalization, making them valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

| Compound | CAS Number | Molecular Formula | Key Features and Uses |

|---|---|---|---|

| 2,4-Dibromobenzoic acid | 611-00-7 | C7H4Br2O2 | Used in copper-catalyzed coupling reactions. chemicalbook.com |

| 2,5-Dibromobenzoic acid | 610-71-9 | C7H4Br2O2 | Melting point of 156-159 °C. sigmaaldrich.com |

| 2,6-Dibromobenzoic acid | 601-84-3 | C7H4Br2O2 | Intermediate for pyrrole derivatives and in material science. biosynth.comchemimpex.com |

| 3,5-Dibromobenzoic acid | 618-58-6 | C7H4Br2O2 | Used in the synthesis of various esters and amides. chemicalbook.com |

Influence of Alkoxy Group Variations (e.g., ethoxy versus methoxy) on Molecular Properties and Derivative Formation

The nature of the alkoxy group, such as ethoxy versus methoxy (B1213986), at the ortho position of a benzoic acid can influence its molecular properties and the formation of its derivatives. The primary differences between an ethoxy and a methoxy group are their size and electron-donating inductive effect (+I effect). The ethoxy group is larger and generally considered to have a slightly stronger +I effect than the methoxy group. quora.com

This difference in the inductive effect can affect the acidity of the benzoic acid. A stronger electron-donating group would tend to destabilize the carboxylate anion, leading to a weaker acid. Therefore, an ethoxy-substituted benzoic acid might be expected to be slightly less acidic than its methoxy counterpart, all other factors being equal. For example, para-methoxybenzoic acid is a stronger acid than para-ethoxybenzoic acid due to the greater +I effect of the ethoxy group. quora.com

The alkoxy group also plays a significant role in directing the regioselectivity of certain reactions. For instance, in rhodium-catalyzed annulations, the methoxy group can influence the position of C-H activation through weak non-covalent interactions. While direct comparative studies on the derivative formation of 3,5-dibromo-2-ethoxybenzoic acid versus 3,5-dibromo-2-methoxybenzoic acid are not extensively documented in the provided results, the principles of steric hindrance and electronic effects of the alkoxy group would be expected to play a significant role in determining reaction outcomes.

| Compound | CAS Number | Key Property/Feature |

|---|---|---|

| 2-Methoxybenzoic acid | 579-75-9 | Used as a flavoring agent. nih.gov |

| 2-Ethoxybenzoic acid | 134-11-2 | Used in some dental cements. wikipedia.org |

| 3-Methoxybenzoic acid | 586-38-9 | pKa is approximately 4.08. quora.com |

| 3-Ethoxybenzoic acid | 621-51-2 | A conjugate acid of 3-ethoxybenzoate. nih.gov |

| 4-Methoxybenzoic acid | 100-09-4 | pKa is approximately 4.47. |

| 4-Ethoxybenzoic acid | 619-86-3 | Has a pKa of approximately 4.49. nih.gov |

Comparative Studies with Other Halogenated Benzoic Acids (e.g., iodobenzoic acid derivatives)

The properties of this compound can be further understood by comparing them with other halogenated benzoic acids, such as those containing iodine or chlorine. The nature of the halogen atom influences both the electronic and steric effects within the molecule.

In terms of acidity, for ortho-halobenzoic acids, the acidity generally increases in the order: 2-fluorobenzoic acid < 2-chlorobenzoic acid < 2-bromobenzoic acid < 2-iodobenzoic acid. stackexchange.com This trend is a result of the interplay between the inductive effect (electron-withdrawing ability) and the steric "ortho-effect." stackexchange.com While fluorine is the most electronegative halogen, the larger halogens like bromine and iodine cause greater steric hindrance, which can force the carboxylic acid group out of the plane of the benzene (B151609) ring, affecting its resonance stabilization and increasing acidity. stackexchange.com

The reactivity of the C-X (carbon-halogen) bond also varies. The C-I bond is generally weaker and more reactive than the C-Br and C-Cl bonds, making iodobenzoic acids useful substrates for reactions like the Suzuki and Sonogashira couplings. For example, 4-iodobenzoic acid can undergo Fischer-Speier esterification. wikipedia.org This suggests that the bromine atoms in this compound offer a balance of reactivity, being more reactive than chloro-substituents but more stable than iodo-substituents, which can be advantageous for certain synthetic transformations.

| Compound | pKa | Reason for Acidity Trend |

|---|---|---|

| 2-Fluorobenzoic acid | 3.27 | The acidity trend is influenced by a combination of the inductive effect and the steric "ortho-effect," with the larger halogens causing greater steric hindrance that increases acidity. stackexchange.com |

| 2-Chlorobenzoic acid | 2.94 | |

| 2-Bromobenzoic acid | 2.85 | |

| 2-Iodobenzoic acid | 2.86 |

Elucidation of Structural Determinants for Observed Chemical Transformations and Potential Research Applications

The chemical behavior of this compound is a direct consequence of its specific molecular structure. The two bromine atoms at the 3 and 5 positions are strong electron-withdrawing groups, which significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. libretexts.org This enhanced acidity can be a useful feature in reactions where proton donation is a key step.

The ethoxy group at the 2-position introduces both steric and electronic effects. Its bulkiness can sterically hinder reactions at the adjacent carboxylic acid group and at the neighboring C-H bond. Electronically, the ethoxy group is an ortho-para directing group, but its influence on electrophilic aromatic substitution is modulated by the presence of the two deactivating bromine atoms. libretexts.org

The combination of these structural features makes this compound a potentially valuable intermediate in organic synthesis. The bromine atoms can serve as handles for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecules. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides.

Given the wide range of biological activities exhibited by benzoic acid derivatives, including antimicrobial and anticancer properties, this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. preprints.orgijcrt.orgresearchgate.net Its specific substitution pattern offers a unique starting point for the design of molecules with tailored electronic and steric properties for targeted biological interactions.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry are increasingly integral to the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com For halogenated benzoic acids, this translates into developing more environmentally benign and economically viable production methods. google.com

Future research is focused on several key areas:

Use of Renewable Feedstocks: A significant trend is the exploration of converting renewable lignocellulosic biomass into high-value chemicals like benzoic acid. researchgate.net This approach reduces reliance on petrochemical precursors and aligns with a circular economy model.

Solvent-Free and Aqueous Reactions: Researchers are moving away from volatile organic solvents. Methodologies employing solvent-free conditions, such as grinding reagents together in a mortar, or using water as a reaction medium, are being developed. wjpmr.combrazilianjournals.com.br For instance, the Schotten-Baumann benzoylation method can be performed in an aqueous environment at room temperature. brazilianjournals.com.br Studies have shown that green chemistry approaches can lead to significantly higher product yields compared to conventional methods. For example, a solvent-free synthesis of benzilic acid reported a yield of 76.08%, compared to 65.21% for the traditional procedure. wjpmr.com

Eco-Friendly Reagents and Catalysts: The replacement of hazardous reagents is a core objective. This includes substituting toxic substances like bromine or strong acids with greener alternatives such as calcium nitrate (B79036) or ceric ammonium (B1175870) nitrate. wjpmr.com Furthermore, the use of biocatalyst supports, like chitosan, for metal catalysts (e.g., Copper (I) iodide) in reactions involving 2-halobenzoic acids, represents a sustainable approach. beilstein-journals.org

| Method | Yield | Environmental Impact |

| Green Synthesis (Solvent-Free) | 76.08% | Reduced use of hazardous solvents and reagents. wjpmr.com |

| Conventional Synthesis | 65.21% | Often involves volatile organic solvents and hazardous materials. wjpmr.com |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Derivatization Reactions

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the derivatization of benzoic acids. The goals are to enhance reaction rates, improve selectivity for specific isomers, and allow for milder reaction conditions.

Heterogeneous Catalysts: Zeolites, such as H-beta, are emerging as highly effective heterogeneous catalysts for reactions like the benzoylation of phenols with benzoic acid to produce hydroxybenzophenones. mdpi.com These solid-acid catalysts are advantageous due to their ease of separation from the reaction mixture and their reusability. The specific properties of the zeolite, such as the aluminum content and pore structure, can be tuned to control product distribution and favor the formation of desired isomers. mdpi.com

Supported Catalysts: To improve stability and recyclability, catalysts are often immobilized on solid supports. A chitosan-supported copper(I) iodide catalyst has been shown to be effective for the cascade synthesis of quinazolinones from 2-halobenzoic acids. beilstein-journals.org Other systems, like manganese oxides on SBA-15 silica (B1680970) (MnOx/SBA-15), have demonstrated high efficiency and selectivity in the oxidation of toluene (B28343) to benzoic acid. researchgate.net

Novel Derivatization Agents: Research is also focused on new derivatization agents that improve subsequent analysis or confer new properties to the molecule. For example, 3-(chlorosulfonyl)benzoic acid has been introduced as a novel agent that enables sensitive analysis by mass spectrometry in the negative ion mode. nih.govresearchgate.netacs.org This "charge-switch" derivatization leads to greater stability of the analyte in the ion source, higher ionization efficiency, and lower limits of detection. nih.govacs.org

Advanced Applications in Medicinal Chemistry Scaffold Design

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the design of therapeutic agents. The synthetic accessibility and the ability to readily perform chemical transformations on the benzoic acid core make it an attractive starting point for drug discovery.

Targeted Inhibitor Design: The 2,5-substituted benzoic acid scaffold has been successfully used to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. acs.orgnih.gov Structure-based design, guided by co-crystal structures, allows for the strategic placement of substituents on the aromatic ring to optimize binding to the target proteins' hydrophobic pockets. nih.gov

Structure-Activity Relationship (SAR) Exploration: The development of large libraries of derivatives from a single scaffold is a powerful strategy for establishing robust SARs. A library based on 2-(benzylsulfinyl)benzoic acid was synthesized to discover selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in diseases like cancer. tandfonline.com These studies revealed that the presence of a halogen on the benzyl (B1604629) ring enhanced inhibitory activity, highlighting the importance of specific chemical transformations. tandfonline.com

Bioisosteric Replacement and Click Chemistry: Advanced synthetic strategies are being employed to expand the chemical space of benzoic acid-based scaffolds. The benzoxaborole scaffold, for instance, is a valuable chemotype for designing carbonic anhydrase inhibitors. acs.org Researchers have developed a 6-azidobenzoxaborole platform that allows for the creation of large inhibitor libraries using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. acs.org This approach provides rapid access to a diverse range of compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. These computational tools can process vast amounts of data to predict reaction outcomes and design novel molecules with desired properties, significantly accelerating the research and development process. eurekalert.orgmedium.com

Prediction of Reaction Outcomes: ML models are being developed to predict the major products, rates, and selectivity of chemical reactions. chemeurope.comacs.org By analyzing factors such as the steric and electronic properties of reactants, these models can forecast the most likely outcome, reducing the need for extensive trial-and-error experimentation. eurekalert.orgchemeurope.com Some advanced models can even predict a reaction's "point of no return," or transition state, more accurately and faster than traditional methods. medium.com

Overcoming Data Limitations: A key challenge in training ML models is that scientific literature predominantly reports successful reactions. Newer models circumvent this by combining known reaction templates with machine learning or by using a two-step process that generates potential negative reaction examples to create a more balanced dataset for training. acs.org

Template-Free and Generative Models: The field is moving towards template-free, data-driven approaches that have the potential to predict entirely new reactions. mi-6.co.jp Diffusion models, for example, can understand molecules in any orientation, allowing them to be generalized across a wide variety of reaction types without retraining. medium.com This flexibility is a game-changer for designing novel synthesis pathways for complex substituted benzoic acids and for accelerating the discovery of new drug candidates. medium.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-dibromo-2-ethoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination and etherification steps. For example, brominated benzoic acid derivatives can be synthesized by reacting 2-ethoxybenzoic acid with bromine in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to avoid over-bromination . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 2:1 Br₂ to substrate) to minimize di-brominated byproducts. Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves intramolecular hydrogen bonding (e.g., O–H⋯O) and π-π stacking interactions, as demonstrated in structurally similar brominated benzoic acids .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at C2: δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂; bromine shifts at C3/C5: δ 7.8–8.2 ppm). FT-IR identifies carboxylic acid (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) functional groups .

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) verifies purity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Limited solubility in water (∼0.2 mg/mL at 25°C); use polar aprotic solvents (DMSO, DMF) for biological assays .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, necessitating storage at 2–8°C .

- pKa : Estimated at ∼2.8 (carboxylic acid) via potentiometric titration, influencing ionization in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions or structural analogs. Strategies include:

- Dose-response studies : Test concentrations from 1 nM–100 µM to identify IC₅₀ trends .

- Structural analogs : Compare with 3,5-dibromo-4-hydroxybenzoic acid (∼10× lower COX-2 inhibition) to assess substituent impact .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase) .

Q. What advanced synthetic strategies enable the use of this compound as a precursor for bioactive molecules?

- Methodological Answer :

- Amide coupling : React with amines (e.g., 4-aminobenzenesulfonamide) via EDC/HOBt activation to generate sulfonamide derivatives for antimicrobial testing .

- Esterification : Convert to methyl esters (using SOCl₂/MeOH) for improved lipophilicity in blood-brain barrier penetration studies .

- Metal complexes : Coordinate with Cu(II) or Zn(II) salts to enhance anticancer activity; characterize via UV-Vis and ESI-MS .

Q. How can crystallographic data inform the design of this compound-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.